molecular formula C18H22O6S4 B1667528 Bis-Tos-(2-hydroxyethyl disulfide) CAS No. 69981-39-1

Bis-Tos-(2-hydroxyethyl disulfide)

Cat. No.: B1667528
CAS No.: 69981-39-1
M. Wt: 462.6 g/mol
InChI Key: BBGVCMPJFAYXLJ-UHFFFAOYSA-N
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Description

Bis-Tos-(2-hydroxyethyl disulfide) is an organosulfur compound that belongs to the class of dialkyl disulfides and has a disulfide bond -S-S- between two hydroxyethyl groups . It is used as an intermediate in chemical research and as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .


Synthesis Analysis

The reduction of Bis-(2-hydroxyethyl disulfide) by reduced glutathione (GSH) is a commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins (Grx), a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes .


Molecular Structure Analysis

The molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) involves a disulfide bond -S-S- between two hydroxyethyl groups . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

The most common chemical reaction involving Bis-(2-hydroxyethyl disulfide) is its reduction by reduced glutathione (GSH). This reaction is often used to analyze the presence and properties of enzymatically active glutaredoxins (Grx) .


Physical and Chemical Properties Analysis

Bis-Tos-(2-hydroxyethyl disulfide) has a molecular weight of 462.6 g/mol . It is soluble in water, ethanol, acetone, and ether . More detailed physical and chemical properties would require specific experimental data .

Scientific Research Applications

Self-Healing Elastomers

Bis-Tos-(2-hydroxyethyl disulfide) is effectively used in the design of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without any catalyst or external intervention. This application utilizes the dynamic crosslinking properties of aromatic disulfide metathesis at room temperature (Rekondo et al., 2014).

Reaction with Ethylene Oxide

The compound reacts with ethylene oxide in the presence of various catalysts, forming oxyethylene derivatives as main products. This reaction is significant in the context of organic sulfur compounds and offers insights into the chemical interactions and products formed under specific conditions (Sokołowski & Burczyk, 1985).

Polymer Synthesis

In polymer chemistry, bis-Tos-(2-hydroxyethyl disulfide) is utilized in atom transfer radical polymerization (ATRP) of styrene. This process forms polymers with disulfide groups in their backbone, offering a pathway to create materials with unique properties (Tsarevsky & Matyjaszewski, 2002).

Synthesis of Carbamoyl Disulfides

The compound has been involved in the synthesis of carbamoyl disulfides, which are explored for their initiation/transfer capabilities in radical polymerization. This research provides insights into the chemistry of disulfides in polymerization processes (Popielarz & Clouet, 1993).

Oligodeoxyribonucleotide Synthesis

In the field of biochemistry, bis-Tos-(2-hydroxyethyl disulfide) analogs have been used as efficient sulfurizing agents for the synthesis of phosphorothioate oligonucleotide analogues, playing a crucial role in the advancement of nucleic acid research (Efimov et al., 1995).

Safety and Hazards

Bis-Tos-(2-hydroxyethyl disulfide) is considered hazardous. It is toxic if swallowed or in contact with skin. It may cause an allergic skin reaction and causes serious eye irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGVCMPJFAYXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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